Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate
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Overview
Description
Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate typically involves the reaction of 3-amino-4-chloropyrazole with isopropyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chloropyrazole: A precursor in the synthesis of Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate.
Isopropyl 2-(3-nitro-4-chloro-1h-pyrazol-1-yl)acetate: An oxidized derivative.
Isopropyl 2-(3-amino-4-thiol-1h-pyrazol-1-yl)acetate: A substitution product.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H12ClN3O2 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
propan-2-yl 2-(3-amino-4-chloropyrazol-1-yl)acetate |
InChI |
InChI=1S/C8H12ClN3O2/c1-5(2)14-7(13)4-12-3-6(9)8(10)11-12/h3,5H,4H2,1-2H3,(H2,10,11) |
InChI Key |
GQFAHYCWLFTZOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
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